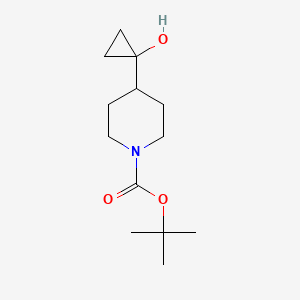

tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-4-10(5-9-14)13(16)6-7-13/h10,16H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSXGAXRHKVGGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Procedure for Cyclopropanol Formation

A key route to synthesize tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate starts from the corresponding ethyl ester of the piperidine derivative. The procedure involves:

- Reagents: Titanium(IV) isopropoxide as a catalyst (10 mol%), ethylmagnesium bromide (Grignard reagent) in diethyl ether.

- Process: The ester (25 mmol) is stirred with titanium(IV) isopropoxide in diethyl ether. A solution of ethylmagnesium bromide is added slowly over 2–3 hours at room temperature.

- Post-reaction: After stirring for 30 minutes, the mixture is cooled in an ice bath and hydrolyzed by slow addition of cold 10% sulfuric acid solution.

- Workup: Extraction with ether, washing with saturated sodium bicarbonate, brine, drying over magnesium sulfate, and purification by recrystallization.

- Yield: Approximately 68% yield of the desired cyclopropanol compound.

This method efficiently converts esters into cyclopropanols, including the target this compound.

Synthesis from N-Boc-Piperidine-4-carboxylic Acid Derivatives

Amide Coupling with Cyclopropylamine

An alternative approach involves amide bond formation between N-Boc-piperidine-4-carboxylic acid and cyclopropylamine:

- Reagents: N-Boc-piperidine-4-carboxylic acid, cyclopropylamine, HATU (coupling reagent), N,N-diisopropylethylamine (DIPEA), and DMF as solvent.

- Conditions: Reaction at room temperature for 3 hours.

- Workup: Dilution with cold water, extraction with ethyl acetate, drying, and purification by column chromatography.

- Yield: Moderate yield around 64%.

This method yields tert-butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate, a close structural analogue and precursor for further hydroxylation steps.

Reduction of Piperidine Keto Esters

Biocatalytic Reduction Using Baker's Yeast

Reduction of keto esters on the piperidine ring can lead to hydroxy derivatives:

- Substrate: Piperidine keto esters bearing tert-butyl protecting groups.

- Method: Fermenting baker's yeast is used to reduce the keto group to hydroxy.

- Outcome: High yields of hydroxy esters, which can be further transformed into cyclopropanol derivatives.

- Advantages: High stereoselectivity and mild reaction conditions.

This biocatalytic approach is useful for chiral synthesis of hydroxy-substituted piperidine derivatives.

Protection and Functional Group Transformations on the Piperidine Ring

Boc Protection of 4-Hydroxyethylpiperidine

- Reagents: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide or sodium bicarbonate as base.

- Solvents: Tetrahydrofuran (THF), water, or 1,4-dioxane.

- Conditions: Stirring at 0–20 °C for 18–24 hours under inert atmosphere.

- Yield: Quantitative to high yields (up to 93%).

- Notes: This step protects the piperidine nitrogen and stabilizes the molecule for further reactions.

Conversion to Methanesulfonate Derivatives

- Reagents: Methanesulfonyl chloride, diisopropylethylamine.

- Solvent: Dichloromethane.

- Conditions: Stirring at 0 °C to room temperature for 24 hours.

- Yield: Moderate yields (~16% reported in some examples).

- Purpose: Activation of hydroxy group for nucleophilic substitution or further functionalization.

These transformations are critical for tailoring the chemical properties and reactivity of the piperidine scaffold.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclopropanation of esters | Ethyl ester of piperidine derivative | Ti(OiPr)4 (10 mol%), EtMgBr, Et2O, H2SO4 workup | 68 | Direct formation of cyclopropanol moiety |

| Amide coupling with cyclopropylamine | N-Boc-piperidine-4-carboxylic acid + cyclopropylamine | HATU, DIPEA, DMF, RT, 3 h | 64 | Forms cyclopropylcarbamoyl intermediate |

| Biocatalytic reduction | Piperidine keto esters | Baker's yeast fermentation | High | Stereoselective reduction to hydroxy esters |

| Boc protection of hydroxyethylpiperidine | 4-Hydroxyethylpiperidine | Boc2O, NaOH or NaHCO3, THF/H2O, 0-20 °C | Up to 93 | Protects nitrogen for further modifications |

| Methanesulfonate formation | Boc-protected hydroxyethylpiperidine | Methanesulfonyl chloride, DIPEA, DCM, 0 °C | ~16 | Activates hydroxy group for substitution |

Research Findings and Notes

- The cyclopropanation method using titanium(IV) isopropoxide and ethylmagnesium bromide is widely adopted for its efficiency and moderate to good yields.

- Amide coupling with cyclopropylamine offers a complementary approach, especially useful for introducing cyclopropylcarbamoyl groups that can be further converted.

- Biocatalytic reductions provide stereoselectivity and mild conditions but require optimization for scale-up.

- Protection strategies such as Boc protection are essential for handling reactive amines and facilitating downstream functionalizations.

- Methanesulfonate intermediates, though sometimes low yielding, are valuable for further derivatization.

Analyse Chemischer Reaktionen

tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.

Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Properties

The following table summarizes key structural and molecular differences among analogous compounds:

Notes:

- Hydroxycyclopropyl vs.

- Amino and Pyridinyl Groups: The presence of a pyridinyl ring in C15H23N3O2 increases aromaticity and basicity, which may improve solubility in polar solvents compared to non-aromatic analogs .

- Bulkier Substituents : The indole group in C18H24N2O2 adds significant hydrophobicity, likely reducing aqueous solubility but improving membrane permeability .

Physicochemical and Pharmacokinetic Properties

- Solubility: Analogs with hydroxyalkyl substituents (e.g., hydroxymethyl or hydroxypropyl) exhibit moderate solubility in polar solvents like methanol or DMSO. The cyclopropane-containing compound (CAS 1192063-94-7) may show reduced solubility due to its rigid, non-polar structure .

- Bioavailability: Compounds with smaller substituents (e.g., hydroxymethyl) have higher GI absorption scores (e.g., 83% for C13H25NO3), while bulkier groups like indole lower bioavailability .

- Metabolic Stability : The cyclopropane ring in the target compound and CAS 1192063-94-7 may resist cytochrome P450-mediated oxidation, enhancing metabolic stability compared to straight-chain analogs .

Biologische Aktivität

tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate (CAS Number: 1785348-09-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, emphasizing its significance in pharmacological applications.

The precise biological mechanism of this compound remains under investigation. However, preliminary studies suggest it may interact with various biological targets, potentially influencing neurotransmitter systems or exhibiting effects related to enzyme inhibition.

Pharmacological Effects

Research indicates that this compound may exhibit significant pharmacological properties, including:

Toxicology and Safety

Safety data highlight that while the compound is generally stable at room temperature, it may pose hazards if mishandled. Appropriate safety precautions must be observed during handling due to potential toxicity .

Case Studies

- In Vitro Studies : Initial in vitro assays have demonstrated that this compound can modulate cellular responses in neuronal cell lines. These studies suggest potential neuroprotective effects; however, further research is required to elucidate these findings.

- Animal Models : Preliminary animal studies indicate that administration of this compound may lead to alterations in behavior consistent with anxiolytic or antidepressant effects, warranting further exploration into its therapeutic potential.

Comparative Analysis of Related Compounds

A comparison with structurally similar compounds reveals variations in biological activity and safety profiles, as shown in the following table:

| Compound Name | CAS Number | CYP Inhibition | Neuropharmacological Activity | Purity |

|---|---|---|---|---|

| This compound | 1785348-09-5 | CYP2C19, CYP2D6 | Potentially active | ≥97% |

| 1-Boc-4-AP | Not specified | Yes | Active in pain modulation | Varies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.